![molecular formula C22H23NO4 B2668653 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid CAS No. 2138526-02-8](/img/structure/B2668653.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is a synthetic organic compound that belongs to the class of azepane derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The azepane-3-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected azepane derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for industrial-scale chemical synthesis.
Automated Purification: High-throughput purification methods, such as automated column chromatography, are employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group reacts with electrophiles.
Coupling Reactions: It is commonly used in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotected Azepane: Removal of the Fmoc group yields the free azepane-3-carboxylic acid.
Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.
Wissenschaftliche Forschungsanwendungen
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of peptides to other biomolecules or surfaces for various biological studies.
Material Science: The compound is used in the synthesis of functionalized materials for applications in nanotechnology and materials science.
Wirkmechanismus
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing further functionalization or coupling.
Vergleich Mit ähnlichen Verbindungen
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but is based on a pyrrolidine ring instead of an azepane ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid: Another Fmoc-protected compound with an azetidine ring.
Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to five-membered pyrrolidine or four-membered azetidine rings. This uniqueness can influence the reactivity and stability of the compound in various chemical reactions, making it a valuable tool in peptide synthesis and other applications.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXUEXKDIZTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(benzylsulfamoyl)phenyl]acetamide](/img/structure/B2668570.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane](/img/structure/B2668571.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2668572.png)
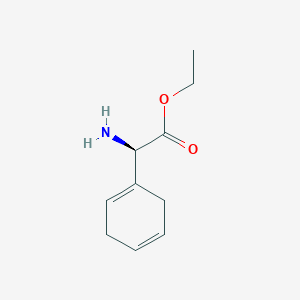
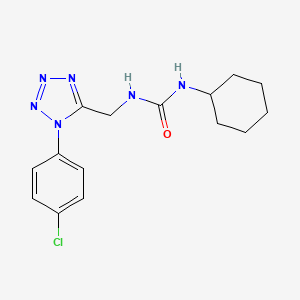
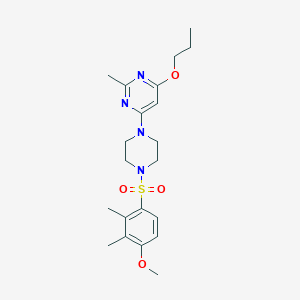
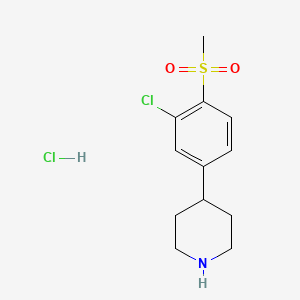
![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)
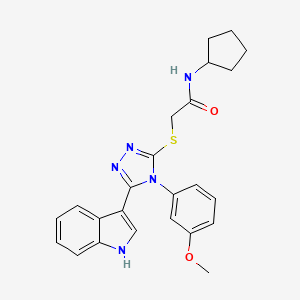
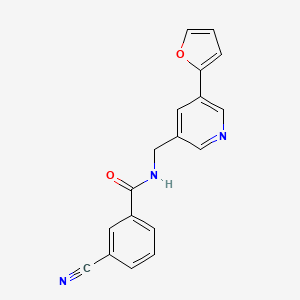
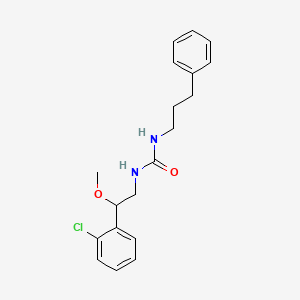
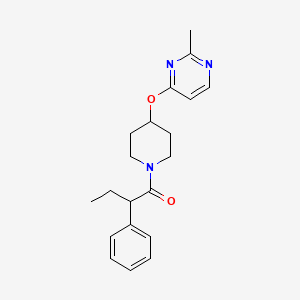
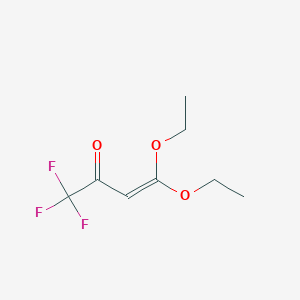
![[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2668593.png)
